2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide
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Overview
Description
2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide is a complex organic compound that features a cyano group, an ethyl group, a naphthalene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with pyridine carboxamide under specific conditions to introduce the cyano and ethyl groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions that influence the compound’s activity. The naphthalene and pyridine rings provide a rigid framework that can interact with specific sites on target molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-ethyl-N-phenylpyridine-4-carboxamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2-Cyano-N-methyl-N-naphthalen-1-ylpyridine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide is unique due to the combination of its cyano group, ethyl group, naphthalene ring, and pyridine ring. This combination provides distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-cyano-N-ethyl-N-naphthalen-1-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-22(19(23)15-10-11-21-16(12-15)13-20)18-9-5-7-14-6-3-4-8-17(14)18/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVEMLKXBHHFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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